molecular formula C16H12F3NO B11836635 2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one

2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11836635
M. Wt: 291.27 g/mol
InChI Key: TXMXXCKHPPCYKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the reaction of 2-(trifluoromethyl)aniline with a suitable ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the quinolinone structure. Common reagents used in this synthesis include trifluoromethyl aniline, ketones, and catalysts such as Lewis acids or bases .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its stability and biological activity.

    Industry: Used in the development of new materials with enhanced properties

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to biological targets, leading to increased potency and selectivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the trifluoromethyl group and the quinolinone structure in 2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one makes it distinct from other compounds.

Properties

Molecular Formula

C16H12F3NO

Molecular Weight

291.27 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C16H12F3NO/c17-16(18,19)12-7-3-1-5-10(12)14-9-15(21)11-6-2-4-8-13(11)20-14/h1-8,14,20H,9H2

InChI Key

TXMXXCKHPPCYKS-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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